molecular formula C14H18F3N5 B10934344 N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N,4-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine

N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N,4-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B10934344
M. Wt: 313.32 g/mol
InChI Key: ZPICEULXBBFGAV-UHFFFAOYSA-N
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Description

N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-N-[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE is a complex organic compound that features a pyrazole and pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-N-[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE typically involves multiple steps. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-N-[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, tetrahydrofuran (THF), dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrazole and pyrimidine derivatives.

Scientific Research Applications

N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-N-[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-N-[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-N-[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE is unique due to its specific combination of pyrazole and pyrimidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and material science.

Properties

Molecular Formula

C14H18F3N5

Molecular Weight

313.32 g/mol

IUPAC Name

N-[(1-ethyl-5-methylpyrazol-4-yl)methyl]-N,4-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine

InChI

InChI=1S/C14H18F3N5/c1-5-22-10(3)11(7-18-22)8-21(4)13-19-9(2)6-12(20-13)14(15,16)17/h6-7H,5,8H2,1-4H3

InChI Key

ZPICEULXBBFGAV-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)CN(C)C2=NC(=CC(=N2)C(F)(F)F)C)C

Origin of Product

United States

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